Cytotoxic Potency Gap: Thiophene-2-yl Ethanone vs. Phenyl-Substituted Ethanone Analogs Across Cancer Cell Lines
In the 1,3,4-oxadiazole thioether series retaining the pyridin-4-yl group on the oxadiazole ring, the nature of the ketone terminus dictates cytotoxic potency. The N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives—which extend the scaffold beyond the simple ethanone of 892426-99-2—achieved IC50 values from 0.76 to 9.59 µM against HEPG2, MCF7, SW1116, and BGC823 cell lines, with the best compound 6s showing 0.76–1.54 µM [1]. In contrast, structurally simpler phenyl-substituted ethanone analogs (4-bromophenyl or 4-methoxyphenyl variant) in the same chemotype typically show IC50 values >50–100 µM against comparable cell panels, as documented in broader 1,3,4-oxadiazole thioether anticancer SAR studies [2]. The thiophene-2-yl ethanone terminus of 892426-99-2 occupies a structurally intermediate position—electron-rich heteroaryl but without the acylhydrazone extension—predicting cytotoxicity that is measurably distinct from both the sub-micromolar acylhydrazone series and the weakly active simple phenyl ethanone series. Direct head-to-head data for 892426-99-2 are not yet published, but cross-study SAR interpolation places its expected potency in the mid-micromolar range, making it a preferential procurement candidate when the acylhydrazone series is excluded due to metabolic or solubility liabilities.
| Evidence Dimension | In vitro cytotoxicity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | No directly published IC50; structural interpolation from SAR series predicts mid-micromolar potency distinguishable from both sub-micromolar acylhydrazone analogs and weak (>50 µM) phenyl ethanone analogs |
| Comparator Or Baseline | N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives: IC50 0.76–9.59 µM (HEPG2, MCF7, SW1116, BGC823) [1]; simple phenyl-substituted ethanone analogs: IC50 typically >50–100 µM [2] |
| Quantified Difference | Expected potency tier distinct from both comparators; acylhydrazone series up to ~100-fold more potent than phenyl-ethanone analogs; thiophene-2-yl ethanone predicted between these extremes based on electron-rich heteroaryl character |
| Conditions | Standard MTT assay, 48–72 h drug exposure; HEPG2 (liver), MCF7 (breast), SW1116 (colon), BGC823 (gastric) cell lines |
Why This Matters
Procurement of 892426-99-2 provides access to an underexplored potency tier that is structurally precluded in both the highly optimized acylhydrazone series and the weakly active simple phenyl ethanone series, enabling SAR gap-filling that no single analog can address.
- [1] F. Zhang, X.-L. Wang, J. Shi, et al. Synthesis, molecular modeling and biological evaluation of N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives as potential anticancer agents. Bioorg. Med. Chem. 2014, 22, 468–477. doi:10.1016/j.bmc.2013.11.004. View Source
- [2] K. Polkam et al. Design, synthesis, and anticancer evaluation of new 1,3,4-oxadiazole thioether derivatives. Russ. Chem. Bull. 2020, 69, 1185–1192. doi:10.1007/s11172-020-2894-y. View Source
